molecular formula C9H17NO4 B3382401 2-(2,2-Dimethylpropanamido)-3-hydroxybutanoic acid CAS No. 32909-48-1

2-(2,2-Dimethylpropanamido)-3-hydroxybutanoic acid

Cat. No.: B3382401
CAS No.: 32909-48-1
M. Wt: 203.24 g/mol
InChI Key: PGNGLIMISXAPIR-UHFFFAOYSA-N
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Description

2-(2,2-Dimethylpropanamido)-3-hydroxybutanoic acid is an N-acylated β-hydroxy amino acid derivative characterized by a tert-butyl (2,2-dimethylpropanamido) group at the α-carbon and a hydroxyl group at the β-position of the butanoic acid backbone. Predicted physical properties include a molecular weight of ~201.26 g/mol, a pKa of ~3.65, and moderate hydrophilicity due to the hydroxyl group .

Properties

IUPAC Name

2-(2,2-dimethylpropanoylamino)-3-hydroxybutanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H17NO4/c1-5(11)6(7(12)13)10-8(14)9(2,3)4/h5-6,11H,1-4H3,(H,10,14)(H,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PGNGLIMISXAPIR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(C(=O)O)NC(=O)C(C)(C)C)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H17NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

203.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2,2-Dimethylpropanamido)-3-hydroxybutanoic acid typically involves the reaction of 2,2-dimethylpropanamide with a suitable hydroxyl-containing precursor under controlled conditions. The reaction is often carried out in the presence of a catalyst to facilitate the formation of the desired product. Common solvents used in the synthesis include ethanol and methanol, which help to dissolve the reactants and provide a medium for the reaction to occur.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are mixed and heated to the required temperature. The reaction is monitored to ensure complete conversion of the starting materials to the desired product. After the reaction is complete, the product is purified using techniques such as crystallization or chromatography to remove any impurities.

Chemical Reactions Analysis

Types of Reactions

2-(2,2-Dimethylpropanamido)-3-hydroxybutanoic acid can undergo various types of chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.

    Reduction: The amide group can be reduced to form an amine.

    Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Reagents such as thionyl chloride (SOCl2) and phosphorus tribromide (PBr3) can be used to facilitate substitution reactions.

Major Products Formed

    Oxidation: The major product is a ketone or aldehyde, depending on the specific conditions.

    Reduction: The major product is an amine.

    Substitution: The major product depends on the substituent introduced during the reaction.

Scientific Research Applications

2-(2,2-Dimethylpropanamido)-3-hydroxybutanoic acid has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: It can be used in studies involving enzyme interactions and metabolic pathways.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(2,2-Dimethylpropanamido)-3-hydroxybutanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects. The exact pathways involved depend on the specific application and the context in which the compound is used.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

2.1. 2-(2,2-Dimethylpropanamido)-3-methylbutanoic Acid (CAS 90891-71-7)
  • Structural Differences : Replaces the β-hydroxyl group with a methyl substituent.
  • Impact on Properties: Lipophilicity: Increased due to the methyl group, enhancing membrane permeability but reducing water solubility compared to the hydroxylated analog.
  • Applications : The methyl derivative may be preferred in prodrug designs requiring enhanced lipophilicity for tissue penetration .
2.2. 2-(Benzylamino)-3-hydroxy-3-methylbutanoic Acid (CAS 14598-96-0)
  • Structural Differences: Substitutes the tert-butyl amide with a benzylamino group and introduces a β-methyl group alongside the hydroxyl.
  • Impact on Properties: Electronic Effects: The benzyl group introduces aromatic π-electrons, enabling π-π stacking interactions absent in the tert-butyl analog. Metabolic Stability: The secondary amine (benzylamino) may increase susceptibility to oxidative metabolism compared to the stable amide bond in the target compound.
  • Applications: Potential use in targeting aromatic-rich binding pockets in enzymes or receptors .
2.3. 2-(3-Amino-3-carboxypropanamido)-3-hydroxybutanoic Acid
  • Structural Differences: Features an additional amino and carboxy group on the propanamido side chain.
  • Impact on Properties: Solubility: Enhanced water solubility due to multiple ionizable groups (predicted pKa values for amino and carboxy groups). Chelation Potential: The amino-carboxy motif may enable metal ion chelation, useful in catalytic or diagnostic applications.
  • Applications : Suitable for designing hydrophilic probes or metal-binding therapeutics .
2.4. 3-Hydroxy-2-[3-(4-Methoxyphenyl)propanamido]butanoic Acid
  • Structural Differences : Incorporates a 4-methoxyphenyl-substituted propanamido group.
  • Impact on Properties: Aromatic Interactions: The methoxyphenyl group facilitates interactions with hydrophobic pockets or electron-rich regions in proteins.
  • Applications : May serve as a precursor for drugs targeting CNS receptors influenced by aromatic moieties .

Comparative Data Table

Compound Name Molecular Formula Key Substituents Predicted pKa Notable Properties
2-(2,2-Dimethylpropanamido)-3-hydroxybutanoic acid C10H19NO4 β-OH, tert-butyl amide 3.65 Moderate solubility, hydrogen bonding
2-(2,2-Dimethylpropanamido)-3-methylbutanoic acid C10H19NO3 β-CH3, tert-butyl amide ~3.65* High lipophilicity
2-(Benzylamino)-3-hydroxy-3-methylbutanoic acid C12H15NO3 β-OH, β-CH3, benzylamino N/A Aromatic interactions, metabolic lability
2-(3-Amino-3-carboxypropanamido)-3-hydroxybutanoic acid C9H14N2O6 β-OH, amino-carboxy side chain Multiple High solubility, chelation potential
3-Hydroxy-2-[3-(4-methoxyphenyl)propanamido]butanoic acid C14H17NO5 β-OH, 4-methoxyphenyl ~4.0 (phenol) Aromatic binding, demethylation metabolism

*Assumed similar to the target compound due to shared amide group.

Biological Activity

2-(2,2-Dimethylpropanamido)-3-hydroxybutanoic acid (CAS No. 32909-48-1) is a compound that has garnered attention for its potential biological activities, particularly in the context of cancer research and as a histone deacetylase inhibitor (HDACI). This article explores its synthesis, biological effects, mechanisms of action, and relevant research findings.

The synthesis of this compound typically involves the modification of simpler compounds to enhance their biological activity. Research has shown that derivatives of this compound can be synthesized through various chemical reactions, including acylation and amidation processes. The structural modifications often aim to increase potency against specific cancer cell lines while reducing toxicity to normal cells .

Biological Activity

Anticancer Properties:
Recent studies have indicated that derivatives of this compound exhibit significant antiproliferative effects against various cancer cell lines. For example, one study reported that certain derivatives showed an IC50 value as low as 0.69 mM against HeLa cells, which is notably lower than the standard chemotherapy drug doxorubicin (IC50 = 2.29 mM) . The mechanism behind this activity is believed to involve the induction of apoptosis in cancer cells, as evidenced by DNA fragmentation observed in treated cells compared to controls .

Histone Deacetylase Inhibition:
The compound has been identified as a potent HDACI. HDACIs play a crucial role in cancer therapy by altering the acetylation status of histones and non-histone proteins, leading to changes in gene expression that can inhibit tumor growth. The ability of this compound to inhibit HDAC activity has been demonstrated through molecular docking studies and cell-based assays .

The biological activity of this compound can be attributed to several mechanisms:

  • Apoptosis Induction: The compound triggers programmed cell death pathways in cancer cells, leading to characteristic morphological changes such as chromatin condensation and nuclear fragmentation .
  • Cell Cycle Arrest: Studies have shown that treatment with the compound results in cell cycle arrest at specific phases, contributing to its anticancer efficacy .
  • Inhibition of Tumor Growth: By modulating key signaling pathways involved in cell proliferation and survival, the compound demonstrates potential in reducing tumor size and metastasis in preclinical models.

Case Studies

Several case studies have highlighted the effectiveness of this compound:

  • Study on Colon Cancer Cells: A series of experiments demonstrated that derivatives significantly inhibited the proliferation of colon cancer cells, showcasing their potential as therapeutic agents against this prevalent cancer type .
  • Molecular Docking Studies: These studies provided insights into the binding affinities and interactions between the compound and target proteins involved in cancer progression, reinforcing its role as an HDACI .

Comparative Analysis

CompoundIC50 (HeLa Cells)Mechanism of ActionNotes
Doxorubicin2.29 mMDNA intercalationStandard chemotherapy agent
2-(Dimethylpropanamido)-3-hydroxybutanoic acid0.69 mMHDAC inhibition & apoptosisHigher potency than doxorubicin

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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2-(2,2-Dimethylpropanamido)-3-hydroxybutanoic acid
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2-(2,2-Dimethylpropanamido)-3-hydroxybutanoic acid

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